

# An In-depth Technical Guide to Phosfolan: Chemical Structure, Properties, and Experimental Considerations

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## Compound of Interest

Compound Name: *Phosfolan*

Cat. No.: *B1677706*

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## Introduction

**Phosfolan** is an organophosphate insecticide and acaricide known for its systemic, contact, and stomach action.<sup>[1]</sup> As a potent acetylcholinesterase (AChE) inhibitor, it has been utilized in agriculture to control a variety of sucking and chewing insects.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Phosfolan**'s chemical structure, physicochemical properties, mechanism of action, metabolic fate, and relevant experimental protocols for research and development purposes.

## Chemical Structure and Identification

**Phosfolan** is chemically identified as diethyl 1,3-dithiolan-2-ylidenephosphoramidate.<sup>[2][3]</sup> Its structure features a 1,3-dithiolane ring attached to a phosphoramidate group.

Identifier	Value
IUPAC Name	Diethyl 1,3-dithiolan-2-ylidenephosphoramidate[2]
CAS Number	947-02-4[2]
Chemical Formula	C7H14NO3PS2[2]
Molecular Weight	255.29 g/mol [4]
Canonical SMILES	CCOP(=O)(N=C1SCCS1)OCC[5]
InChI Key	ILBONRFLATCRE-UHFFFAOYSA-N[5]

## Physicochemical Properties

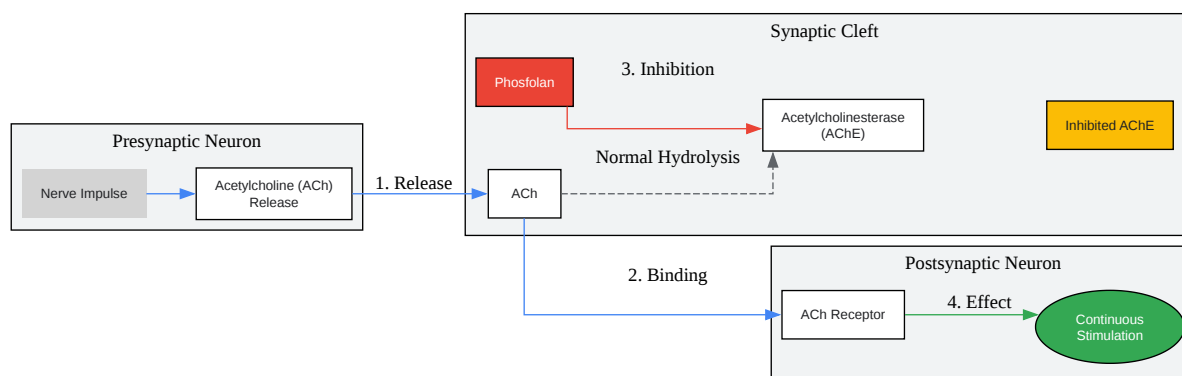
**Phosfolan** is a colorless to yellow solid.[5] A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Melting Point	40.75°C	[6]
Boiling Point	115-118 °C at 1 x 10 <sup>-3</sup> mm Hg	[5]
Solubility	Water: 650 g/L. Soluble in acetone, benzene, ethanol, toluene.	[5]
Stability	Stable in aqueous solution under neutral or slightly acidic conditions. Hydrolyzed at pH > 9 or < 2.	[5]

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **Phosfolan**'s toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the termination of nerve impulses by

hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft.[2] Inhibition of AChE by **Phosfolan** leads to an accumulation of acetylcholine, resulting in the overstimulation of cholinergic receptors, which can cause uncontrolled muscle activity and ultimately death in insects.[7] This mechanism is a common target for many organophosphate insecticides.[8]



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Caption: Signaling pathway of **Phosfolan**'s inhibition of acetylcholinesterase.

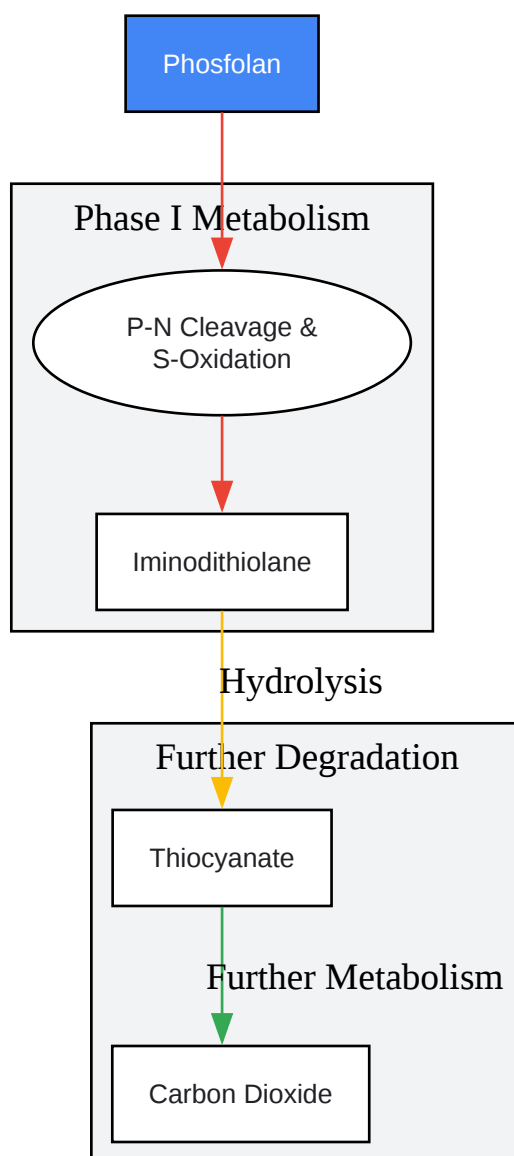
## Toxicological Profile

**Phosfolan** is classified as highly toxic.[2] The primary route of exposure is through ingestion, inhalation, or dermal contact.

Toxicity Data	Value	Species	Route	Reference
LD50	8.9 mg/kg	Rat	Oral	[4]
LD50	23 mg/kg	Rabbit	Dermal	[4]
LD50	5.2 mg/kg	Chicken	Oral	[4]
LD50	2.4 mg/kg	House Sparrow	Oral	[4]
LD50	18 mg/kg	House Sparrow	Dermal	[4]
LD50	10 mg/kg	Quelea	Dermal	[4]

## Metabolism and Degradation

In both plants and animals, **Phosfolan** is metabolized at the N-P bond, leading to less toxic, water-soluble compounds.[5] In rats, a single oral dose is rapidly metabolized, with the major metabolites being thiocyanate and carbon dioxide.[4][5] The initial steps in biotransformation are believed to be P-N cleavage and/or S-oxidation.[4]



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Caption: Simplified metabolic pathway of **Phosfolan** in mammals.

## Experimental Protocols

### Synthesis

The synthesis of **Phosfolan** is achieved through the reaction of 2-imino-1,3-dithiolane with diethyl phosphorochloridate.[5] While a detailed, step-by-step protocol is not readily available in the public domain, the general reaction provides a basis for its synthesis in a laboratory setting.

Researchers should refer to standard organic synthesis methodologies for phosphoramidate formation.

## In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the inhibitory activity of **Phosfolan** on AChE.[2]

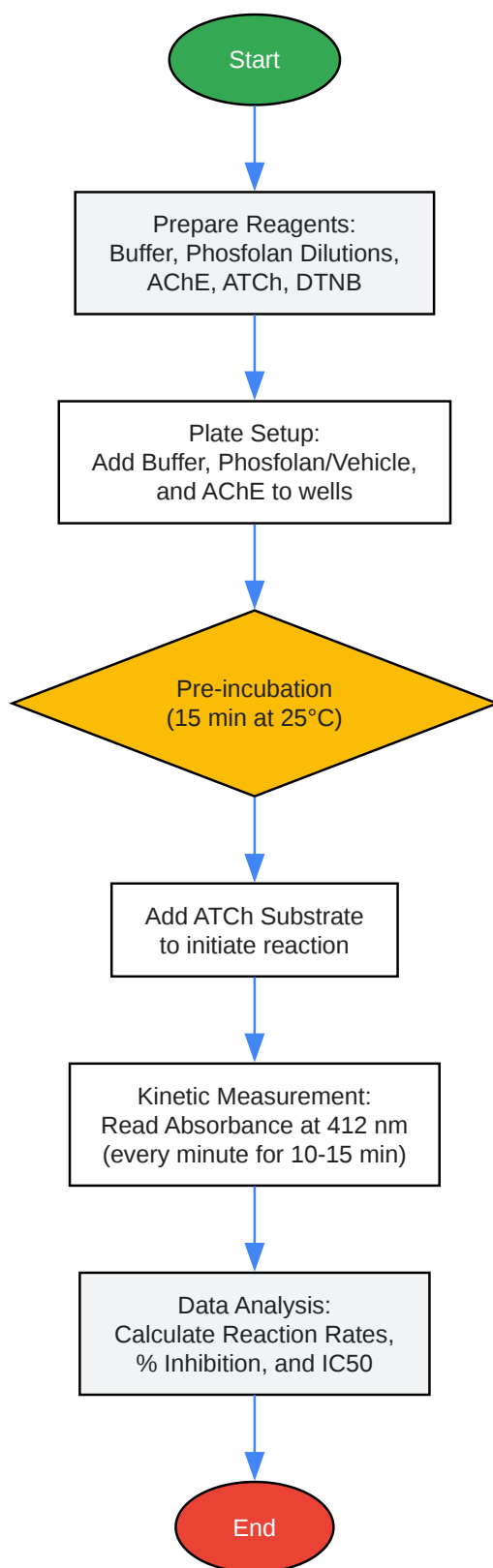
Materials and Reagents:

- Acetylcholinesterase (AChE)
- **Phosfolan** (Test Inhibitor)
- Acetylthiocholine iodide (ATCh) (Substrate)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
- Sodium phosphate buffer
- 96-well microplate
- Microplate reader

Procedure for IC50 Determination:

- Add 120  $\mu$ L of sodium phosphate buffer to the designated wells.[2]
- Add 20  $\mu$ L of **Phosfolan** dilutions to the 'Test' wells and 20  $\mu$ L of the vehicle (e.g., DMSO) to the 'Control' wells.[2]
- Add 20  $\mu$ L of the AChE enzyme solution to the 'Control' and 'Test' wells.[2]
- Gently mix and incubate the plate at 25°C for 15 minutes to allow for enzyme-inhibitor interaction.[2]
- Initiate the reaction by adding 40  $\mu$ L of the ATCh substrate solution to all wells.[2]

- Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[\[2\]](#)
- Calculate the reaction rate ( $\Delta\text{Abs}/\text{min}$ ) from the linear portion of the absorbance versus time plot.[\[2\]](#)
- Determine the percent inhibition for each **Phosfolan** concentration and calculate the IC50 value.[\[5\]](#)



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